Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate
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Overview
Description
1,3-DI-TERT-BUTYL 2-CHLORO-2-(3,5-DINITROPYRIDIN-2-YL)PROPANEDIOATE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a chloro substituent, and a dinitropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-TERT-BUTYL 2-CHLORO-2-(3,5-DINITROPYRIDIN-2-YL)PROPANEDIOATE typically involves multiple steps, including the introduction of tert-butyl groups, chlorination, and nitration. The process may start with the preparation of a suitable precursor, followed by chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-TERT-BUTYL 2-CHLORO-2-(3,5-DINITROPYRIDIN-2-YL)PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
1,3-DI-TERT-BUTYL 2-CHLORO-2-(3,5-DINITROPYRIDIN-2-YL)PROPANEDIOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive compounds and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DI-TERT-BUTYL 2-CHLORO-2-(3,5-DINITROPYRIDIN-2-YL)PROPANEDIOATE involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro groups may participate in redox reactions, while the chloro substituent can facilitate binding to specific sites on target molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL: Known for its use as a UV stabilizer.
1,3-DI-TERT-BUTYL-2-CHLORO-1,3,2-DIAZAPHOSPHORINANE: A phosphorus-nitrogen heterocycle with unique structural properties.
Uniqueness
1,3-DI-TERT-BUTYL 2-CHLORO-2-(3,5-DINITROPYRIDIN-2-YL)PROPANEDIOATE is unique due to its combination of tert-butyl groups, a chloro substituent, and a dinitropyridinyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H20ClN3O8 |
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Molecular Weight |
417.8 g/mol |
IUPAC Name |
ditert-butyl 2-chloro-2-(3,5-dinitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C16H20ClN3O8/c1-14(2,3)27-12(21)16(17,13(22)28-15(4,5)6)11-10(20(25)26)7-9(8-18-11)19(23)24/h7-8H,1-6H3 |
InChI Key |
UZWBKPJUMIQCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-])(C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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